molecular formula C15H22N2O3S B11691098 N-[4-(cycloheptylsulfamoyl)phenyl]acetamide CAS No. 330468-83-2

N-[4-(cycloheptylsulfamoyl)phenyl]acetamide

Cat. No.: B11691098
CAS No.: 330468-83-2
M. Wt: 310.4 g/mol
InChI Key: JUNFBZVADGAMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Cycloheptylsulfamoyl)phenyl]acetamide is a chemical compound of high interest in medicinal chemistry and biochemical research. It features a sulfonamide group, a key pharmacophore known to exhibit inhibitory activity against enzymes like carbonic anhydrase . This mechanism is fundamental in research areas such as ophthalmology, neurology, and cancer. The compound's structure comprises an acetamide group linked to a phenyl ring, which is further connected to a cycloheptylsulfamoyl moiety. The seven-membered cycloheptyl ring is expected to influence the molecule's overall conformation, lipophilicity, and binding affinity compared to its cyclohexyl analog, potentially offering unique research value. Researchers utilize this and related sulfonamide derivatives as valuable tools for investigating enzyme function and designing novel bioactive molecules . The related compound, N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide, has been characterized by single-crystal X-ray diffraction, confirming its molecular structure and solid-state packing driven by intermolecular hydrogen bonds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

330468-83-2

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

N-[4-(cycloheptylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C15H22N2O3S/c1-12(18)16-13-8-10-15(11-9-13)21(19,20)17-14-6-4-2-3-5-7-14/h8-11,14,17H,2-7H2,1H3,(H,16,18)

InChI Key

JUNFBZVADGAMRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2

solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Copper-Catalyzed Radical Coupling Method

Reaction Design and Optimization

A novel approach inspired by copper-mediated sulfonamide synthesis involves coupling sodium 4-acetamidobenzenesulfinate with cycloheptylamine:

  • Reagents and Conditions :

    • Catalyst : CuBr₂ (15 mol%)

    • Oxidant : K₂S₂O₈ (1.5 equiv)

    • Ligand : Sodium pyrophosphate (Na₄P₂O₇) to stabilize copper species

    • Solvent : Sulfolane/acetic acid (1:1.5 v/v) at 60°C for 12 hours.

  • Mechanistic Pathway :

    • Radical Generation : K₂S₂O₈ oxidizes Cu(II) to Cu(III), which abstracts a hydrogen atom from the sulfinate, generating a sulfonyl radical.

    • Coupling Step : The sulfonyl radical couples with the cycloheptylamine-derived nitrogen-centered radical, forming the sulfonamide bond.

  • Key Advantages :

    • Avoids hazardous sulfonyl chloride handling.

    • Yield : ~80–88% (based on model reactions with aryl amines).

Substrate Scope and Limitations

While the original study focused on aryl amines, alkyl amines like cycloheptylamine require modified conditions:

  • Solvent Adjustment : Increasing acetic acid content improves solubility of the hydrophobic amine.

  • Temperature : Elevated temperatures (70–80°C) may enhance reactivity but risk side reactions like over-oxidation.

Comparative Analysis of Methods

Parameter Classical Sulfonylation Copper-Catalyzed Coupling
Starting Materials Sulfonyl chloride, amineSulfinate salt, amine
Reaction Time 2–4 hours12 hours
Yield 75–85%80–88%
Safety Concerns Handling corrosive PCl₅/SOCl₂Oxidants (K₂S₂O₈) require caution
Purification RecrystallizationColumn chromatography

Spectroscopic Characterization

  • ¹H NMR (400 MHz, Acetone-d₆) :

    • δ 9.55 (s, 1H, NHCOCH₃), 7.80–7.72 (m, 4H, aromatic), 3.10–3.05 (m, 1H, cycloheptyl CH), 2.12 (s, 3H, COCH₃).

  • HRMS (ESI-TOF) :

    • m/z calcd for C₁₅H₂₃N₂O₃S ([M+H]⁺): 311.1429; found: 311.1433.

Challenges and Mitigation Strategies

  • Low Solubility of Cycloheptylamine :

    • Use polar aprotic solvents (e.g., DMF) or co-solvents (THF/water) to improve miscibility.

  • Radical Quenching in Copper Method :

    • Exclude oxygen by degassing solvents and operating under nitrogen atmosphere .

Chemical Reactions Analysis

N-[4-(cycloheptylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

N-[4-(cycloheptylsulfamoyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(cycloheptylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the synthesis of tetrahydrofolate, a cofactor required for DNA synthesis. By inhibiting DHFR, the compound can disrupt DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-[4-(cycloheptylsulfamoyl)phenyl]acetamide are influenced by the nature of the sulfamoyl substituent. Below is a systematic comparison with key structural analogs:

Substituent Variations and Molecular Properties

Compound Name Sulfamoyl Substituent Molecular Formula Molecular Weight Key Features
This compound Cycloheptyl C₁₅H₂₂N₂O₃S 310.41 (calc.) Larger cycloalkyl group; potential steric effects on target binding .
N-[4-(cyclohexylsulfamoyl)phenyl]acetamide Cyclohexyl C₁₄H₂₀N₂O₃S 296.39 (calc.) Smaller cycloalkyl group; similar bond lengths/angles to cycloheptyl analog .
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide Diethyl C₁₂H₁₈N₂O₃S 282.35 (calc.) Flexible alkyl chains; moderate anti-hypernociceptive activity .
N-[4-(4-methoxyphenylsulfamoyl)phenyl]acetamide 4-Methoxyphenyl C₁₅H₁₆N₂O₄S 334.36 Electron-donating methoxy group; enhanced solubility .
N-[4-(4-chlorophenylsulfamoyl)phenyl]acetamide 4-Chlorophenyl C₁₄H₁₃ClN₂O₃S 332.79 (calc.) Electron-withdrawing chlorine; potential for increased metabolic stability .
N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide Piperazine C₁₂H₁₆N₄O₃S 296.34 (calc.) Basic nitrogen-rich group; significant anti-inflammatory activity .

Pharmacological Activities

Analgesic and Anti-inflammatory Profiles
  • Piperazine-substituted analogs (e.g., compound 35: N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) exhibit superior analgesic activity compared to paracetamol, likely due to enhanced receptor interactions via the basic piperazine moiety .
  • Diethyl-substituted analogs (compound 36) and piperazinyl derivatives (compound 37) show anti-hypernociceptive effects in inflammatory pain models, suggesting sulfamoyl substituents modulate COX or TRP channel targeting .
Electronic and Solubility Effects
  • Methoxyphenyl-substituted analogs (e.g., N-{4-[(4-methoxyphenyl)sulfamoyl}phenyl]acetamide) demonstrate improved aqueous solubility due to the electron-donating methoxy group, which may enhance bioavailability .
  • Chlorophenyl-substituted analogs exhibit increased metabolic stability, attributed to the electron-withdrawing chlorine atom reducing oxidative degradation .

Structural and Crystallographic Insights

  • Hydrogen bonding networks : Cyclohexyl and cycloheptyl analogs stabilize their crystal structures via N–H···O and C–H···O interactions, with bond lengths (e.g., S–N: ~1.63 Å) and angles consistent across derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(cycloheptylsulfamoyl)phenyl]acetamide, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-acetamidobenzenesulfonyl chloride and cycloheptylamine under controlled pH (e.g., pH 8–9). Reaction optimization includes temperature control (0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane or THF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .

Q. What spectroscopic techniques are critical for confirming structural integrity and purity?

  • Methodological Answer : Use ¹H/¹³C NMR to verify sulfamoyl linkage (δ 2.8–3.2 ppm for NH-SO₂) and acetamide carbonyl (δ 168–170 ppm). FT-IR confirms sulfonamide (1320–1350 cm⁻¹, asymmetric SO₂ stretch) and amide (1650–1680 cm⁻¹, C=O stretch). HPLC-MS (C18 column, acetonitrile/water mobile phase) quantifies purity and detects byproducts .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on sulfonamide pharmacology:

  • Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase (COX) isoforms via UV-Vis kinetic assays.
  • Antimicrobial activity : Use MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How does the cycloheptyl group influence bioactivity compared to smaller cycloalkyl substituents (e.g., cyclopentyl or cyclohexyl)?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying cycloalkyl groups. Compare:

  • Lipophilicity : LogP measurements (shake-flask method) to assess membrane permeability.
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with target proteins.
  • In vivo efficacy : Rodent models for anti-inflammatory or anticancer activity (e.g., carrageenan-induced edema) .

Q. How to resolve contradictions in enzymatic inhibition data across studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent substrate concentrations, pH, and temperature (e.g., 25°C for carbonic anhydrase).
  • Control compounds : Use acetazolamide (carbonic anhydrase inhibitor) as a benchmark.
  • Computational validation : Perform molecular docking (AutoDock Vina) to compare binding poses across isoforms (e.g., COX-1 vs. COX-2) .

Q. What computational strategies predict off-target interactions or toxicity risks?

  • Methodological Answer :

  • Pharmacophore modeling : Use Schrödinger Phase to identify potential off-targets (e.g., kinase or GPCR families).
  • ADMET prediction : SwissADME or ProTox-II for hepatotoxicity, hERG inhibition, and bioavailability.
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .

Data Analysis & Experimental Design

Q. How to design a robust SAR study for optimizing sulfamoyl pharmacophores?

  • Methodological Answer :

  • Variable substituents : Synthesize derivatives with alkyl, aryl, or heterocyclic groups at the sulfamoyl position.
  • High-throughput screening : 96-well plate assays for IC₅₀ determination across 10+ biological targets.
  • Multivariate analysis : PCA or PLS regression to correlate structural descriptors (e.g., Hammett σ) with activity .

Q. What statistical methods address variability in biological replicate data?

  • Methodological Answer :

  • ANOVA with post-hoc tests (Tukey HSD) for multi-group comparisons (e.g., IC₅₀ values across cell lines).
  • Grubbs’ test to identify outliers in enzymatic assay datasets.
  • Bootstrap resampling for robust error estimation in dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.